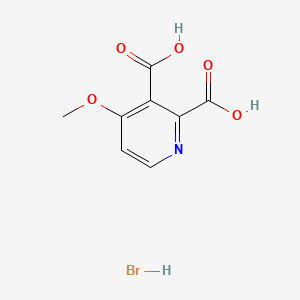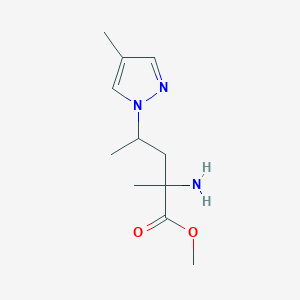
Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 3-hydroxy-3-methylbutanoate with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways depending on the nucleophile and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-methyl-3-oxirane-2-carboxylate: Similar structure but lacks the methoxymethyl group.
Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
ethyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(9)6-8(2,12-6)5-10-3/h6H,4-5H2,1-3H3 |
Clave InChI |
BQTLMNTUXAFZCN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)


